

An In-depth Technical Guide to the Chemical Structure of Sieboldin

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Sieboldin, a naturally occurring dihydrochalcone, has garnered significant interest within the scientific community for its potential therapeutic applications. Primarily found in plants of the Malus genus, this polyphenolic compound exhibits notable antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical structure of **Sieboldin**, including its physicochemical properties, spectroscopic data, and detailed experimental protocols for its isolation. Furthermore, this document elucidates the current understanding of its biological activities and mechanism of action, with a focus on relevant signaling pathways. This information is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

Sieboldin is chemically classified as a dihydrochalcone, a type of flavonoid characterized by a C6-C3-C6 carbon skeleton. Its structure consists of two aromatic rings linked by a three-carbon aliphatic chain. A key feature of **Sieboldin** is the presence of a glucose moiety attached to one of the aromatic rings, making it a glycoside.

IUPAC Name: 3-(3,4-dihydroxyphenyl)-1-[2,6-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one[1]



Synonyms: 3-Hydroxyphloretin-4'-glucoside[2]

Chemical Formula: C21H24O11[1][2][3]

Molecular Weight: 452.41 g/mol [2][3]

CAS Number: 18777-73-6[2][3]

The chemical structure of **Sieboldin** is depicted in Figure 1.

Figure 1. Chemical Structure of

Sieboldin.

Physicochemical and Spectroscopic Data

A summary of the known physicochemical and predicted spectroscopic properties of **Sieboldin** is presented in Table 1. This data is crucial for its identification, purification, and formulation in research and development settings.



Property	Value	Reference
Physical Description	Powder	
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Estimated water solubility: 742.2 mg/L @ 25 °C.	<u>-</u>
Predicted XlogP3-AA	0.5	-
Monoisotopic Mass	452.13186158 Da	[1]
Predicted ¹ H-NMR	The predicted ¹ H-NMR spectrum would show characteristic signals for the aromatic protons on the two phenyl rings, the protons of the propane bridge, and the protons of the glucose moiety. Specific shifts would depend on the solvent used.	General Knowledge
Predicted ¹³ C-NMR	The predicted ¹³ C-NMR spectrum would display 21 distinct carbon signals corresponding to the dihydrochalcone backbone and the glucose unit. The chemical shifts would be indicative of the aromatic, carbonyl, aliphatic, and glycosidic carbons.	General Knowledge
Mass Spectrometry	The mass spectrum would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve cleavage of the glycosidic bond and	General Knowledge



characteristic fragmentation of the dihydrochalcone core.

Experimental Protocols Isolation of Sieboldin from Malus Leaves

The following protocol provides a general framework for the extraction and isolation of **Sieboldin** from the leaves of Malus species. Optimization of specific parameters may be required depending on the plant material and available equipment.

Materials:

- Fresh or dried leaves of a Malus species known to contain Sieboldin (e.g., Malus toringo, M. micromalus)
- Methanol (80% v/v)
- · Ethyl acetate
- Deionized water
- Macroporous adsorbent resin (e.g., D101)
- · Polyamide resin
- Silica gel for column chromatography
- Solvents for column chromatography (e.g., chloroform, methanol, ethyl acetate, n-hexane gradients)
- Rotary evaporator
- Freeze-dryer
- · High-Performance Liquid Chromatography (HPLC) system for purification and analysis

Procedure:



Extraction:

- Grind the dried Malus leaves into a fine powder.
- Extract 100 mg of the powdered leaves with 5 mL of 80% (v/v) methanol.[3]
- Sonicate the mixture for 20 minutes at 60 Hz in a water bath at 25°C.[3]
- Store the mixture in the dark for 48 hours to ensure complete extraction.[3]
- Filter the extract through a 0.22 μm PTFE filter.[3]

Purification:

- Concentrate the filtered extract under reduced pressure using a rotary evaporator.
- Subject the concentrated crude extract to column chromatography on a macroporous adsorbent resin.
- Wash the column with deionized water to remove sugars and other polar impurities.
- Elute the flavonoids with an increasing gradient of ethanol in water.
- Monitor the fractions by thin-layer chromatography (TLC) or HPLC to identify those containing Sieboldin.
- Pool the Sieboldin-rich fractions and concentrate them.
- For further purification, apply the enriched fraction to a polyamide or silica gel column.
- Elute the column with a suitable solvent system (e.g., a gradient of methanol in chloroform or ethyl acetate in n-hexane) to isolate pure Sieboldin.
- Lyophilize the purified fractions to obtain Sieboldin as a powder.

Analysis:

 Confirm the identity and purity of the isolated Sieboldin using HPLC, Mass Spectrometry, and NMR spectroscopy.



Biological Activity and Mechanism of Action

Sieboldin has demonstrated a range of biological activities, with its antioxidant and antiinflammatory effects being the most prominent.

Antioxidant Activity

As a polyphenolic compound, **Sieboldin** is an effective scavenger of free radicals. Its antioxidant properties are attributed to the presence of multiple hydroxyl groups on its aromatic rings, which can donate hydrogen atoms to neutralize reactive oxygen species (ROS). The antioxidant capacity of **Sieboldin** can be quantified using various in vitro assays.

Assay	IC50 (μM)	Reference
DPPH	Data not available	
ABTS	Data not available	

Note: Specific IC₅₀ values for **Sieboldin** in DPPH and ABTS assays were not found in the reviewed literature, but flavonoids, in general, are known to be potent antioxidants.

Anti-inflammatory Activity

Sieboldin exhibits anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. While specific studies on **Sieboldin** are limited, the mechanisms of action for structurally related flavonoids provide insights into its potential pathways of action.

Potential Signaling Pathways Modulated by **Sieboldin**:

- NF-κB Signaling Pathway: Flavonoids are known to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Inhibition of NF-κB by **Sieboldin** would lead to a reduction in the inflammatory cascade.
- MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which includes ERK, JNK, and p38, plays a crucial role in inflammation. Flavonoids can modulate MAPK signaling, thereby suppressing the production of inflammatory mediators.







• PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is involved in cell survival, proliferation, and inflammation. Some flavonoids have been shown to inhibit this pathway, which could contribute to their anti-inflammatory effects.

Below is a diagram illustrating a potential mechanism of action for **Sieboldin** in modulating inflammatory signaling pathways.



Sieboldin Inhibits Cytoplasm **IKK** Phosphorylates ΙκΒα Inhibits (in cytoplasm) NF-κΒ (p65/p50) Translocation Nucleus **Nucleus** Activates

Potential Anti-inflammatory Mechanism of Sieboldin

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Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6)

Caption: Potential inhibition of the NF-kB signaling pathway by **Sieboldin**.



Conclusion and Future Directions

Sieboldin is a promising natural product with a well-defined chemical structure and significant biological potential, particularly as an antioxidant and anti-inflammatory agent. This technical guide has summarized the current knowledge regarding its chemical and biological properties. However, further research is warranted to fully elucidate its therapeutic potential. Specifically, detailed spectroscopic characterization, including experimental ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry data, is needed. Moreover, comprehensive in vitro and in vivo studies are required to definitively map the signaling pathways modulated by **Sieboldin** and to establish its efficacy and safety profile for potential drug development. The detailed experimental protocols provided herein offer a foundation for researchers to further explore this intriguing natural compound.

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